![molecular formula C21H25NO5 B11831854 (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine is a complex organic molecule characterized by its unique structural features. This compound contains a hexahydropyrano[3,2-d][1,3]dioxin core, which is a bicyclic structure, and is substituted with benzyloxy, methoxy, and phenyl groups. The presence of multiple chiral centers in the molecule adds to its stereochemical complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine typically involves multi-step organic synthesis. The key steps include:
Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl chloride and a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Methoxylation: The methoxy group can be introduced using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the amine group, converting it to a secondary or tertiary amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
Chemistry
In chemistry, (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of stereochemistry on biological activity. Its multiple chiral centers provide a model for understanding how different stereoisomers interact with biological targets.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological properties. The presence of the amine group suggests that it could interact with biological receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its complex structure and functional groups make it a versatile intermediate for various applications.
作用机制
The mechanism of action of (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, while the aromatic and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4AR,7R,7AS)-7-(TERT-BUTYLDIMETHYLSILYLOXY)-2-(4-METHOXYBENZYL)DIHYDRO-4H-FURO[3,2-D][1,3]DIOXIN-6(4AH)-ONE: This compound shares a similar bicyclic core but has different substituents, which can lead to different chemical and biological properties.
(1S,4R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydro-1-naphthalenol: This compound has a similar structural framework but lacks the benzyloxy and methoxy groups, resulting in different reactivity and applications.
Uniqueness
The uniqueness of (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine lies in its specific combination of functional groups and stereochemistry. This combination provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
属性
分子式 |
C21H25NO5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-amine |
InChI |
InChI=1S/C21H25NO5/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-21H,12-13,22H2,1H3/t16-,17-,18-,19-,20?,21+/m1/s1 |
InChI 键 |
DXNRMWAKWKDFNR-YVYPMRBHSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N |
规范 SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
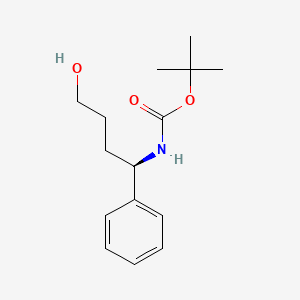
![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
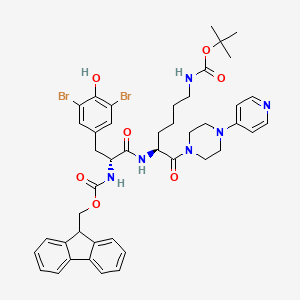
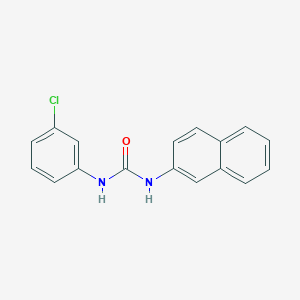

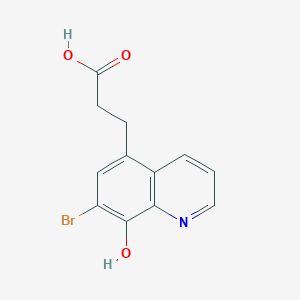

![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
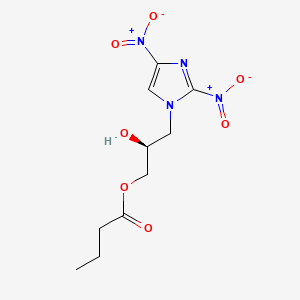

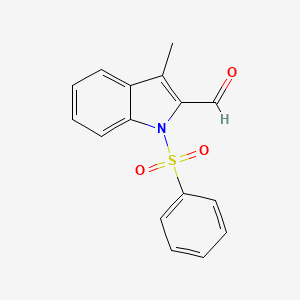
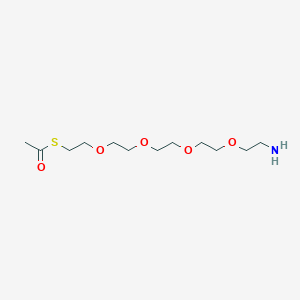
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
